Tritrpticin - 179264-81-4

Tritrpticin

Catalog Number: EVT-495385
CAS Number: 179264-81-4
Molecular Formula: C96H132N28O14
Molecular Weight: 1902.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tritrpticin is an antimicrobial peptide belonging to the cathelicidin family, characterized by its potent bactericidal properties. This peptide is derived from the pro-region of cathelicidin precursors and exhibits a unique sequence that contributes to its biological activity. Tritrpticin is primarily known for its ability to disrupt bacterial membranes, making it a subject of interest in antimicrobial research.

Source and Classification

Tritrpticin was initially isolated from the leukocytes of various species, including mammals. It is classified as a cationic antimicrobial peptide due to its positive charge at physiological pH, which facilitates interaction with negatively charged bacterial membranes. The native sequence of Tritrpticin is VRRFPWWWPFLRR, which includes several tryptophan residues critical for its function and structural integrity.

Synthesis Analysis

Methods

Tritrpticin can be synthesized using solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. Commonly, the fluorenylmethyloxycarbonyl protecting group is employed during synthesis to protect the amino groups of the amino acids.

Technical Details

The synthesis process typically involves:

  • Peptide Assembly: Automated synthesizers are used to couple protected amino acids in a specific order.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, followed by purification using reverse-phase high-performance liquid chromatography to achieve >95% purity .
Molecular Structure Analysis

Structure

Tritrpticin's structure has been extensively studied using nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy. These studies reveal that Tritrpticin adopts an amphipathic conformation in membrane-mimetic environments, which is essential for its antimicrobial activity.

Data

The peptide's structure consists of two helical segments connected by a flexible loop. The presence of tryptophan residues contributes to its hydrophobic character, facilitating insertion into lipid bilayers .

Chemical Reactions Analysis

Reactions

Tritrpticin undergoes various interactions with biological membranes, primarily involving:

  • Membrane Disruption: The peptide integrates into lipid bilayers, leading to pore formation and subsequent leakage of cellular contents.
  • Binding Affinity: Tritrpticin's interaction with lipid membranes can be quantified using surface plasmon resonance techniques, revealing thermodynamic parameters such as binding affinity and kinetics .

Technical Details

The affinity measurements and thermodynamic analyses involve complex calculations based on reaction rates and equilibrium constants. The stability of Tritrpticin in different environments can also be assessed through differential scanning calorimetry, which measures heat capacity changes during thermal transitions .

Mechanism of Action

Process

The mechanism by which Tritrpticin exerts its antimicrobial effects involves:

  1. Membrane Interaction: The cationic nature of Tritrpticin allows it to bind to negatively charged bacterial membranes.
  2. Pore Formation: Upon insertion into the membrane, Tritrpticin induces structural changes that lead to pore formation, disrupting the membrane integrity.
  3. Cell Lysis: This disruption results in cell lysis and death of the bacteria.

Data

Studies have demonstrated that Tritrpticin exhibits significant activity against various Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent against antibiotic-resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

Tritrpticin is typically characterized by:

  • Molecular Weight: Approximately 1,300 Da.
  • Solubility: Highly soluble in aqueous solutions at physiological pH.

Chemical Properties

Key chemical properties include:

  • Charge: Cationic at physiological pH due to the presence of basic amino acids.
  • Stability: The peptide remains stable under various pH conditions but may exhibit reduced activity in highly hydrophobic environments .
Applications

Scientific Uses

Tritrpticin has several applications in scientific research and potential therapeutic areas:

  • Antimicrobial Research: It serves as a model compound for studying antimicrobial peptides and their mechanisms.
  • Drug Development: Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics or adjuvants that enhance the efficacy of existing antibiotics.
  • Biotechnology: Tritrpticin can be employed in formulations aimed at preventing microbial contamination in various settings.
Introduction to Tritrpticin in Antimicrobial Peptide Research

Classification Within the Cathelicidin Family

Tritrpticin belongs to the cathelicidin family of AMPs, evolutionarily conserved components of innate immunity in vertebrates. Cathelicidins comprise a conserved N-terminal cathelin domain and a variable C-terminal antimicrobial domain, released proteolytically upon infection. Tritrpticin is classified as a Trp/Pro-rich subgroup member, distinct from α-helical (e.g., human LL-37), β-sheet (e.g., protegrins), or Pro/Arg-rich (e.g., PR-39) cathelicidins [3] [7]. Its biosynthesis follows ribosomal synthesis with post-translational modifications, contrasting non-ribosomal peptides like gramicidin [3].

Key structural features define tritrpticin’s identity:

  • Net Charge & Amphipathicity: With four arginine residues (+4 charge at physiological pH) and clustered hydrophobic residues (Phe, Trp), tritrpticin adopts an amphipathic fold in membrane environments. This enables electrostatic attraction to anionic bacterial membranes and subsequent hydrophobic insertion [1] [10].
  • Unique Backbone Topology: NMR studies in sodium dodecyl sulfate (SDS) micelles reveal a compact two-turn structure: residues 4–7 form a type I β-turn, followed by residues 8–11 forming a 3₁₀-helical turn. Pro⁵ and Pro⁹ are critical for turn stabilization, while Trp⁶, Trp⁷, and Trp⁸ create a hydrophobic core shielded from solvent [6] [10].
  • Palindromic Symmetry: The near-palindromic sequence (VRRFPWWWPFLRR) suggests evolutionary optimization for symmetric target recognition, though truncation of Val¹ enhances activity by improving symmetry [1] [7].

Table 1: Tritrpticin Compared to Representative Cathelicidin Peptides

PeptideOriginSequenceNet ChargeStructural ClassKey Residues
TritrpticinPorcineVRRFPWWWPFLRR+4Trp-rich, two-turnTrp⁶,⁷,⁸; Pro⁵,⁹; Arg²,³,¹²,¹³
IndolicidinBovineILPWKWPWWPWRR-NH₂+4Extended polyprolineTrp-rich; Pro-rich
LL-37HumanLLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES+6α-helicalLeu/Leu N-term; Phe⁷
Protegrin-1PorcineRGGRLCYCRRRFCVCVGR+6β-hairpinCys-stabilized β-sheet

Evolutionary Significance of Trp-Rich Antimicrobial Peptides

Trp-rich AMPs represent an evolutionarily optimized scaffold for membrane targeting. Tritrpticin exemplifies three key adaptive features:

Interfacial Membrane Activity

The Trp indole ring’s chemical properties—a large hydrophobic surface paired with a hydrogen-bonding N–H group—enable preferential partitioning at membrane interfacial regions. This positions tritrpticin optimally to disrupt lipid packing:

  • Fluorescence and ¹⁹F-NMR studies show Trp side chains embed ~4–8 Å into lipid headgroups, deeper in anionic phosphatidylglycerol than zwitterionic phosphatidylcholine bilayers [1] [6].
  • Substituting Trp with Phe or Tyr ablates activity: Phe drives excessive hydrophobic burial (>10 Å depth), while Tyr remains surface-localized due to polar OH group exposure. Both disrupt the peptide’s balanced interfacial anchoring [1] [9].

Conformational Plasticity & Cis-Trans Isomerism

Tritrpticin’s two prolines enable dynamic conformational switching critical for function:

  • In aqueous solution, cis-trans isomerization of Pro⁵ and Pro⁹ generates ≥4 conformers, evidenced by multiple NMR peaks per residue [6] [9].
  • Upon membrane binding (e.g., SDS micelles), isomerization dampens, locking tritrpticin into a single bioactive two-turn fold. Pro→Ala substitutions eliminate this flexibility, forcing α-helical structures with altered membrane disruption kinetics [5] [9].This plasticity allows tritrpticin to adopt disordered states for membrane approach, then rigidify for targeted insertion—an evolutionary solution for diverse membrane landscapes.

Conservation Across Taxa

Trp/Pro-rich motifs recur in diverse AMPs, suggesting convergent evolution:

  • Indolicidin (bovine): Shares Trp/Pro richness but adopts an extended polyproline II helix instead of turns [5] [8].
  • Puroindoline A (wheat): Contains a Trp-rich loop (WRWWKWWK) targeting gram-positive biofilms [9].
  • Gomesin (spider): Disulfide-stabilized β-hairpin with central Trp pairs [8].

Table 2: Evolutionary Traits of Tritrpticin Versus Trp-Rich AMPs

FeatureTritrpticinIndolicidinPuroindoline A
Sequence MotifVRRFPWWWPFLRRILPWKWPWWPWRR-NH₂FTVTCRWWKWWK
Membrane-Bound StructureTwo turns (β + 3₁₀ helix)Polyproline II helixDisordered loop
Trp PositioningClustered at turns (6–8)Distributed (5,7,8,9,11)Loop-embedded (7–11)
Role of ProTurn nucleation; cis-trans regulationHelix break; flexibilityAbsent

Biotechnological Relevance in Addressing Antibiotic Resistance

Tritrpticin’s multifunctional mechanism and engineerable scaffold make it a promising candidate to combat antimicrobial resistance (AMR):

Dual Mechanisms Circumvent Resistance

Unlike conventional antibiotics, tritrpticin employs membrane disruption + intracellular targeting:

  • Membrane Perturbation: At high concentrations, it forms toroidal pores in anionic bilayers, visualized via dye leakage assays and ³¹P-NMR. Pro→Ala analogs (e.g., TPA) enhance this, causing rapid depolarization of E. coli membranes within 30 minutes [2] [5].
  • Intracellular Activity: Trp→Phe analogs (e.g., TWF) lose membrane activity but retain bactericidal effects via intracellular actions. Translocation occurs without membrane damage, followed by inhibition of DNA/protein synthesis after 3–6 hours [2] [9]. Native tritrpticin combines both mechanisms, reducing resistance selection pressure [2].

Analog Engineering for Enhanced Therapeutics

Rational modifications improve tritrpticin’s selectivity and stability:

  • C-Terminal Amidation: Replacing -COOH with -CONH₂ removes the negative charge, boosting net positivity and antimicrobial potency 2–4 fold by strengthening membrane affinity [1] [9].
  • Arg→Lys or DAP Substitutions: Lysine analogs maintain activity but reduce hemolysis. Non-proteinogenic 2,3-diaminopropionic acid (DAP) further enhances selectivity for P. aeruginosa biofilms [9].
  • Fluorinated Trp Analogs: 4-,5-, or 6-F-Trp incorporation via recombinant expression preserves activity while enabling ¹⁹F-NMR for real-time tracking of membrane insertion [4].

Synergy and Biofilm Penetration

Tritrpticin analogs disrupt biofilms—a key AMR reservoir:

  • Pro→Ala Analogs (TPA): Exhibit potent minimum biofilm eradication concentration (MBEC) against P. aeruginosa by adopting α-helical structures that penetrate extracellular polymeric substances [9].
  • Symmetric Designs: Perfectly palindromic analogs (e.g., RRWWRR-NH₂) enhance S. aureus MRSA biofilm dissolution while minimizing hemolysis [7] [9].
  • Synergy with Antibiotics: Combats colistin-resistant Acinetobacter baumannii when paired with polymyxin B, reducing MICs 8–16 fold [2].

Table 3: Biotechnological Optimization of Tritrpticin Analogs

AnalogModificationKey Property ChangeApplication Advantage
Tritrp-NH₂C-terminal amidation+1 net charge; reduced repulsion2–4× lower MICs vs. native peptide
Tritrp-P5A/P9APro⁵,⁹→Alaα-helical structure; rigid backboneEnhanced biofilm penetration (MBEC↓ 8×)
Tritrp-W678FTrp⁶,⁷,⁸→PheDeep membrane insertion; no flip-flopIntracellular targeting mechanism
⁶F-Trp-TritrpTrp⁷→6-fluoro-TrpIdentical activity; ¹⁹F-NMR probeTrack membrane insertion in real time

Concluding OutlookTritrpticin epitomizes the innovative potential of natural AMP scaffolds. Its Trp/Pro-rich sequence, evolutionary honed for interfacial membrane activity and conformational adaptability, provides a versatile template for engineering next-generation anti-infectives. Future work will focus on de novo designs leveraging its:

  • Dual mechanisms to evade resistance,
  • Symmetry-optimized variants for improved pharmacokinetics, and
  • Fluorinated probes for mechanistic dissection in vivo.As AMP biotechnology advances, tritrpticin’s distinct fold and multifunctionality will remain central to developing therapies against intractable biofilm-mediated and multidrug-resistant infections.

Compound Names Cited: Tritrpticin, Indolicidin, LL-37, Protegrin-1, Puroindoline A, Gomesin, TPA (Tritrp-P5A/P9A), TWF (Tritrp-W678F)

Properties

CAS Number

179264-81-4

Product Name

Tritrpticin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C96H132N28O14

Molecular Weight

1902.3 g/mol

InChI

InChI=1S/C96H132N28O14/c1-54(2)45-71(83(128)114-67(33-17-39-106-93(98)99)81(126)116-70(92(137)138)36-20-42-109-96(104)105)117-84(129)72(46-56-23-7-5-8-24-56)119-87(132)77-37-22-44-124(77)91(136)76(50-60-53-112-66-32-16-13-29-63(60)66)122-86(131)73(48-58-51-110-64-30-14-11-27-61(58)64)118-85(130)74(49-59-52-111-65-31-15-12-28-62(59)65)120-88(133)78-38-21-43-123(78)90(135)75(47-57-25-9-6-10-26-57)121-82(127)68(34-18-40-107-94(100)101)113-80(125)69(35-19-41-108-95(102)103)115-89(134)79(97)55(3)4/h5-16,23-32,51-55,67-79,110-112H,17-22,33-50,97H2,1-4H3,(H,113,125)(H,114,128)(H,115,134)(H,116,126)(H,117,129)(H,118,130)(H,119,132)(H,120,133)(H,121,127)(H,122,131)(H,137,138)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1

InChI Key

FTKYRNHHOBRIOY-HQUBJAAMSA-N

SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C9CCCN9C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)N

Synonyms

tritrpticin
VRRFPWWWPFLRR

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C9CCCN9C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)N

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